![molecular formula C9H14N2O2 B1424491 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid CAS No. 1250570-10-5](/img/structure/B1424491.png)
1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of pyrazole, a class of five-membered heterocycles that are particularly useful in organic synthesis . Pyrazoles are known for their wide range of pharmacological activities and are often used as starting materials for the preparation of more complex heterocyclic systems .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring substituted with ethyl and isopropyl groups . The InChI string representation of the molecule is 1S/C9H14N2O2/c1-4-11-8(9(12)13)5-7(10-11)6(2)3/h5-6H,4H2,1-3H3,(H,12,13)
.
Scientific Research Applications
Improved Synthesis Techniques
1H-pyrazole-4-carboxylic acid, a compound related to 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, has been improved in synthesis yield from 70% to 97.1% using ethyl cyanoacetate and triethyl orthoformate. This enhancement in synthesis efficiency demonstrates the compound's growing importance in research applications (Dong, 2011).
Applications in Organic Synthesis
Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, structurally similar to 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, have been used in Sonogashira-type cross-coupling reactions. These reactions yield various condensed pyrazoles with potential applications in medicinal chemistry and material science (Arbačiauskienė et al., 2011).
Chemical Hybridizing Agents
1-Aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, a group of compounds that include 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, have been identified as chemical hybridizing agents in wheat and barley. This illustrates the compound's utility in agricultural research (Beck, Lynch, & Wright, 1988).
Synthesis of Pyrazole Derivatives
The synthesis of various pyrazole derivatives, including those derived from 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, has been extensively studied. These derivatives have potential applications in the development of new pharmacological agents (Kasımoğulları & Arslan, 2010).
Preparation of N-Fused Heterocycles
Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized from compounds similar to 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid. This process is crucial for the preparation of N-fused heterocycles, important in medicinal chemistry (Ghaedi et al., 2015).
Development of Coordination Polymers
1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid derivatives have been used to develop metal coordination polymers with potential applications in material science and catalysis (Cheng et al., 2017).
Electrochemiluminescence Applications
Pyrazolecarboxylic acid-based metal organic frameworks, structurally related to 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid, have shown promising electrochemiluminescence (ECL) properties. This indicates potential applications in ECL-based sensors and devices (Feng et al., 2016).
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which 1-ethyl-3-isopropyl-1h-pyrazole-4-carboxylic acid belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to undergo various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially lead to changes in the targets they interact with.
Biochemical Pathways
It’s worth noting that pyrazole derivatives can influence various biochemical pathways due to their potential interactions with different biological targets .
Result of Action
Given the potential interactions of pyrazole derivatives with various biological targets, it’s plausible that this compound could have diverse molecular and cellular effects .
properties
IUPAC Name |
1-ethyl-3-propan-2-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-5-7(9(12)13)8(10-11)6(2)3/h5-6H,4H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVARKJYLODBSBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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